1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a prop-2-enoyl group attached to a bipiperidine structure, with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Bipiperidine Core: The bipiperidine core can be synthesized by reacting piperidine with a suitable coupling agent under controlled conditions.
Introduction of Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as triethylamine.
Formation of Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine
- 1’-(Prop-2-en-1-yl)-1,4’-bipiperidine
- 1’-(Prop-2-enoyl)-1,4’-bipiperidine
Uniqueness: 1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to the presence of both the prop-2-enoyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
4-piperidin-1-yl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-12(18)16-10-6-14(7-11-16,13(15)19)17-8-4-3-5-9-17/h2H,1,3-11H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOHAYCMXHQNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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